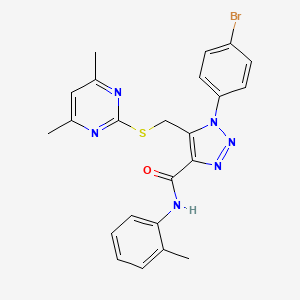
Tetrasodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) is a complex organic compound with the molecular formula C38H20N10Na4O20S4 and a molecular weight of 1156.84 g/mol . This compound is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4,6-dihydroxy-1,3-phenylenediamine, followed by coupling with 5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are meticulously monitored to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and azo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted phenols .
Applications De Recherche Scientifique
Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) involves its interaction with various molecular targets. The compound’s azo groups can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl and sulphonate groups enhance its solubility and facilitate its interaction with different substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-chlorophenyl)azo)naphthalene-2,7-disulphonate)
- Tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-methylphenyl)azo)naphthalene-2,7-disulphonate)
Uniqueness
What sets tetrasodium 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(5-hydroxy-6-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) apart is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and stability under various conditions. These characteristics make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
83968-72-3 |
|---|---|
Formule moléculaire |
C38H20N10Na4O20S4 |
Poids moléculaire |
1156.8 g/mol |
Nom IUPAC |
tetrasodium;5-[[2,4-dihydroxy-5-[[8-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H24N10O20S4.4Na/c49-29-16-30(50)26(42-44-28-14-24(70(60,61)62)10-18-12-32(72(66,67)68)36(38(52)34(18)28)46-40-20-3-7-22(8-4-20)48(55)56)15-25(29)41-43-27-13-23(69(57,58)59)9-17-11-31(71(63,64)65)35(37(51)33(17)27)45-39-19-1-5-21(6-2-19)47(53)54;;;;/h1-16,49-52H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
Clé InChI |
CXWDTRDOHZVEBU-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B14123221.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14123236.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)
![1-[3-(3-chlorophenoxy)propyl]piperazine](/img/structure/B14123279.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)

